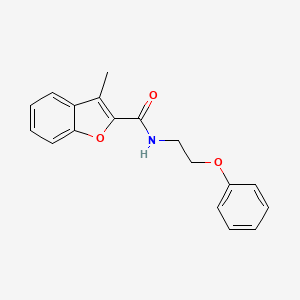![molecular formula C18H22N2O3S2 B12149976 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide](/img/structure/B12149976.png)
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a sulfonyl group, and a thiophene ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-[(3-methylpiperidin-1-yl)sulfonyl]phenylamine with thiophene-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted piperidine derivatives .
Scientific Research Applications
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound binds to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
- N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(2,5-dioxoimidazolidin-1-yl)acetamide
Uniqueness
N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-3-yl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C18H22N2O3S2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-thiophen-3-ylacetamide |
InChI |
InChI=1S/C18H22N2O3S2/c1-14-3-2-9-20(12-14)25(22,23)17-6-4-16(5-7-17)19-18(21)11-15-8-10-24-13-15/h4-8,10,13-14H,2-3,9,11-12H2,1H3,(H,19,21) |
InChI Key |
OJOJACPZFKEXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-methoxyphenyl)[4-(7H-purin-6-yl)piperazin-1-yl]methanone](/img/structure/B12149896.png)
![3-(2,4-Dichlorophenyl)-5-[(3-bromophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12149901.png)
![N-(4-bromophenyl)-2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)acetamide](/img/structure/B12149907.png)

![tert-butyl 4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12149914.png)
![4-methoxy-N-[(2-methyl-1H-indol-3-yl)(pyridin-4-yl)methyl]aniline](/img/structure/B12149920.png)
![2-[4-Amino-5-(3-methylphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12149922.png)
![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12149938.png)
![4-{2-[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzamide](/img/structure/B12149945.png)
![N-[(1Z)-3-oxo-3-[(2-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12149953.png)
![N-(3-bromophenyl)-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12149960.png)
![3-[(3-Bromophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12149965.png)
![ethyl 1-{9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12149968.png)
![2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12149984.png)
